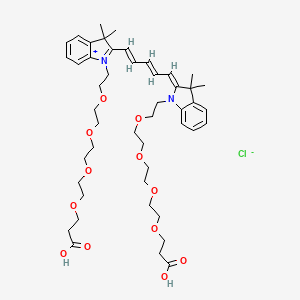

Bis-(N,N'-carboxyl-PEG4)-Cy5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C47H67ClN2O12 |

|---|---|

Poids moléculaire |

887.5 g/mol |

Nom IUPAC |

3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid chloride |

InChI |

InChI=1S/C47H66N2O12.ClH/c1-46(2)38-12-8-10-14-40(38)48(20-24-56-28-32-60-36-34-58-30-26-54-22-18-44(50)51)42(46)16-6-5-7-17-43-47(3,4)39-13-9-11-15-41(39)49(43)21-25-57-29-33-61-37-35-59-31-27-55-23-19-45(52)53;/h5-17H,18-37H2,1-4H3,(H-,50,51,52,53);1H |

Clé InChI |

UBSPVZSIHVIPMI-UHFFFAOYSA-N |

SMILES isomérique |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCOCCOCCOCCOCCC(=O)O)(C)C)CCOCCOCCOCCOCCC(=O)O)C.[Cl-] |

SMILES canonique |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCC(=O)O)(C)C)CCOCCOCCOCCOCCC(=O)O)C.[Cl-] |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Bis-(N,N'-carboxyl-PEG4)-Cy5: Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bis-(N,N'-carboxyl-PEG4)-Cy5, a fluorescent linker molecule increasingly utilized in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical structure, physicochemical properties, and provide detailed experimental protocols for its application in bioconjugation and the synthesis of fluorescent PROTACs.

Core Structure and Properties

This compound is a heterobifunctional molecule that combines a fluorescent cyanine (B1664457) dye (Cy5) with two polyethylene (B3416737) glycol (PEG) linkers, each terminating in a carboxyl group. This unique structure imparts both spectroscopic traceability and versatile conjugation capabilities.

The core components of the molecule are:

-

Cy5 (Cyanine 5): A far-red fluorescent dye known for its high extinction coefficient and good photostability. Its fluorescence in the far-red spectrum minimizes autofluorescence from biological samples.[1]

-

PEG4 (Tetraethylene Glycol): Two hydrophilic PEG4 linkers enhance the aqueous solubility of the molecule and the resulting conjugates.[2][3] The PEG spacers also provide flexibility and optimal spatial orientation when linking two different molecular entities.

-

Bis-Carboxyl Groups: The two terminal carboxylic acid groups are the reactive handles for conjugation. They can be activated to react with primary amines on target molecules, such as proteins, peptides, or small molecule ligands, to form stable amide bonds.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below, facilitating its effective use in experimental design.

| Property | Value | Reference(s) |

| Molecular Formula | C₄₇H₆₇ClN₂O₁₂ | [4] |

| Molecular Weight | 887.49 g/mol | [4] |

| Excitation Maximum (λex) | ~649 nm | |

| Emission Maximum (λem) | ~667 nm | |

| Purity | ≥98% | [4] |

| Solubility | Soluble in water, DMSO, and DMF |

Applications in Drug Development: Fluorescent PROTACs

A primary application of this compound is in the synthesis of fluorescent PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][6]

By incorporating a fluorescent dye like Cy5 into the PROTAC linker, researchers can:

-

Visualize and Track PROTACs: Monitor the cellular uptake, distribution, and localization of the PROTAC.

-

Quantify Target Engagement: Develop assays to measure the binding of the PROTAC to its target protein and the E3 ligase.

-

Monitor Protein Degradation: Directly observe the degradation of a fluorescently tagged target protein in live cells.

Mechanism of Action of a Fluorescent PROTAC

The general mechanism of action for a PROTAC synthesized with a fluorescent linker is depicted below.

References

- 1. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]

- 2. tetraethylene glycol, 112-60-7 | BroadPharm [broadpharm.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. benchchem.com [benchchem.com]

- 5. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

A Technical Guide to the Spectral Properties of Bis-(N,N'-carboxyl-PEG4)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core excitation and emission spectral characteristics of Bis-(N,N'-carboxyl-PEG4)-Cy5, a fluorescent probe widely utilized in biological research and drug development. This document outlines the quantitative spectral data, detailed experimental methodologies for its characterization, and visual representations of its application workflows.

Core Spectral Properties

This compound is a cyanine (B1664457) dye derivative featuring a PEGylated linker with terminal carboxylic acid groups. The Cy5 fluorophore is a bright, far-red emitting dye, making it suitable for a variety of applications where minimizing background autofluorescence from biological samples is critical. The hydrophilic PEG4 spacer enhances the solubility of the molecule in aqueous media. The terminal carboxylic acids allow for covalent conjugation to primary amines on target biomolecules through the use of activators like EDC or HATU, forming stable amide bonds.[1][2]

Quantitative Spectral Data

The key spectral properties of this compound are summarized in the table below. These values are critical for designing experiments, selecting appropriate filter sets for fluorescence microscopy, and interpreting results.

| Parameter | Value | Unit | Source(s) |

| Excitation Maximum (λex) | 649 | nm | [1][2][3] |

| Emission Maximum (λem) | 667 | nm | [1][2][3] |

| Extinction Coefficient (εmax) | 170,000 | M-1cm-1 | [2] |

| Recommended Laser Line | 633 nm or 647 nm | nm | [4] |

Experimental Protocols

Characterizing the spectral properties of this compound involves standardized spectroscopic techniques. Below are detailed methodologies for determining the absorption and fluorescence emission spectra.

Determining Absorption and Excitation Spectra

The absorption spectrum is measured to identify the wavelength at which the fluorophore absorbs light most efficiently (λmax). This is typically very close to the excitation maximum.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as DMSO, DMF, or water.[2]

-

Dilute the stock solution in the buffer of interest (e.g., PBS, pH 7.4) to a concentration that yields an absorbance reading between 0.1 and 1.0 at the expected maximum absorbance wavelength to ensure linearity according to the Beer-Lambert law.

-

-

Instrumentation:

-

Use a UV-Vis spectrophotometer.

-

Calibrate the instrument with a blank sample containing only the buffer.

-

-

Measurement:

-

Scan the absorbance of the diluted dye solution across a wavelength range, for instance, from 450 nm to 750 nm.[5]

-

Record the wavelength at which the peak absorbance occurs. This is the λmax.

-

-

Extinction Coefficient Calculation:

-

The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration of the dye, and l is the path length of the cuvette (typically 1 cm).

-

Determining Fluorescence Emission Spectra

The fluorescence emission spectrum reveals the wavelengths of light emitted by the fluorophore after excitation.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the dye in the desired buffer. The concentration should be low enough to avoid inner filter effects (typically with an absorbance < 0.1 at the excitation wavelength).

-

-

Instrumentation:

-

Use a spectrofluorometer.

-

The instrument should be equipped with a suitable excitation source (e.g., a xenon arc lamp with a monochromator or a laser) and an emission detector.

-

-

Measurement:

-

Set the excitation wavelength to the determined absorbance maximum (e.g., 649 nm).

-

Scan the emission spectrum over a range that includes the expected emission peak, for example, from 650 nm to 800 nm.[5]

-

Record the wavelength at which the fluorescence intensity is highest. This is the emission maximum (λem).

-

Visualized Workflows and Applications

Experimental Workflow for Spectral Characterization

The following diagram illustrates the general workflow for determining the excitation and emission spectra of a fluorescent dye like this compound.

Caption: Workflow for determining the spectral properties of this compound.

Application in PROTAC Development

This compound is described as a PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6][7][8] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A fluorescently labeled PROTAC can be used to visualize its cellular uptake, localization, and engagement with the target protein.

The diagram below illustrates the mechanism of action of a fluorescently labeled PROTAC.

Caption: Mechanism of a Cy5-labeled PROTAC for targeted protein degradation.

References

- 1. This compound Datasheet DC Chemicals [dcchemicals.com]

- 2. This compound, 2107273-44-7 | BroadPharm [broadpharm.com]

- 3. Bis-(N,N'-NHS-PEG4)-Cy5 Datasheet DC Chemicals [dcchemicals.com]

- 4. goldbio.com [goldbio.com]

- 5. courses.physics.illinois.edu [courses.physics.illinois.edu]

- 6. amsbio.com [amsbio.com]

- 7. This compound | PROTAC Linker | MCE [medchemexpress.cn]

- 8. medchemexpress.com [medchemexpress.com]

Solubility of Bis-(N,N'-carboxyl-PEG4)-Cy5 in Aqueous Buffers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Bis-(N,N'-carboxyl-PEG4)-Cy5, a fluorescent dye commonly utilized in bioconjugation, drug delivery, and molecular imaging. Understanding the solubility of this probe in aqueous buffers is critical for its effective use in various biological applications. This document outlines its qualitative solubility, factors influencing its behavior in aqueous media, and a detailed protocol for quantitative solubility determination.

Overview of this compound

This compound is a cyanine (B1664457) dye derivative that features two carboxylic acid groups, each linked to the core Cy5 fluorophore via a polyethylene (B3416737) glycol (PEG) spacer. The Cy5 core provides the near-infrared (NIR) fluorescence properties, with a typical excitation maximum around 649 nm and an emission maximum around 667 nm.[1] The terminal carboxylic acid groups serve as reactive handles for conjugation to primary amines on biomolecules such as proteins, peptides, and antibodies, forming stable amide bonds in the presence of activators like EDC or HATU.[1]

The inclusion of hydrophilic PEG4 spacers is a key structural feature designed to enhance the water solubility of the otherwise hydrophobic cyanine dye core.[1][2][3][4] This modification is crucial for applications in biological systems, which are predominantly aqueous.

Solubility Profile

Table 1: Qualitative Solubility of this compound and Related Compounds

| Compound | Solvent/Buffer | Solubility | Source |

| This compound | Water | Soluble | [1][] |

| DMSO (Dimethyl Sulfoxide) | Soluble | [1][] | |

| DMF (Dimethylformamide) | Soluble | [1][] | |

| DCM (Dichloromethane) | Soluble | [1][] | |

| Cy7 (a related cyanine dye) | PBS (Phosphate-Buffered Saline), pH 7.2 | Approx. 1 mg/mL | [6] |

| Cy5 acid (without PEG linkers) | Water | Limited solubility | [7] |

The PEGylation of the Cy5 core significantly improves its aqueous solubility compared to the non-PEGylated "Cy5 acid".[7][8] However, the term "soluble" is qualitative. For precise experimental design, quantitative determination of the solubility limit in the specific buffer system of interest is highly recommended.

Factors Influencing Aqueous Solubility

Several factors can influence the solubility and behavior of this compound in aqueous buffers:

-

Buffer Composition and pH: The ionic strength and pH of the buffer can impact the solubility. The carboxylic acid groups on the molecule will be deprotonated and thus more soluble at pH values above their pKa. Most biological buffers, which are typically in the pH range of 6.0 to 8.0, should maintain the dye in a soluble state.[9]

-

Dye Aggregation: Cyanine dyes, particularly in aqueous solutions, have a tendency to form aggregates (dimers and higher-order stacks).[10] This aggregation is concentration-dependent and can lead to a decrease in fluorescence quantum yield (self-quenching) and changes in the absorption spectrum.[10] While PEGylation helps to mitigate this, it can still occur at high concentrations.

-

Use of Co-solvents and Surfactants: For applications requiring high concentrations, the use of a water-miscible organic co-solvent (e.g., DMSO or DMF) may be necessary to ensure complete dissolution before dilution into the final aqueous buffer.[7] Additionally, surfactants like Tween-20 have been shown to improve the solubility and reduce the aggregation of cyanine dyes in aqueous solutions.[10]

-

Temperature: Temperature can also affect solubility, although the effect can be complex for PEGylated compounds.

Experimental Protocol for Quantitative Solubility Determination

The following protocol, adapted from standard methods for determining the solubility of fluorescent dyes, can be used to quantify the solubility of this compound in a specific aqueous buffer.[11] This method utilizes UV-Vis spectrophotometry and the Beer-Lambert law.

Materials:

-

This compound

-

Aqueous buffer of interest (e.g., PBS, TRIS, MES)

-

Dimethyl Sulfoxide (DMSO)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Microcentrifuge and tubes

-

Vortex mixer

-

Sonicator

Procedure:

Part 1: Preparation of a Standard Curve

-

Prepare a Concentrated Stock Solution: Accurately weigh a small amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing or brief sonication.

-

Prepare Standard Solutions: Perform serial dilutions of the DMSO stock solution into the aqueous buffer of interest to create a series of standard solutions with known concentrations. The final concentration of DMSO in these standards should be kept low (e.g., <1%) to minimize its effect on the spectral properties.

-

Measure Absorbance: Using the aqueous buffer as a blank, measure the absorbance of each standard solution at the maximum absorbance wavelength (λmax) of this compound (approximately 649 nm).

-

Generate Calibration Curve: Plot the measured absorbance values against the corresponding known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value. This curve will be used to determine the concentration of the dye in the solubility experiment.

Part 2: Equilibrium Solubility Measurement

-

Prepare a Saturated Solution: Add an excess amount of solid this compound to a known volume of the aqueous buffer in a microcentrifuge tube. The presence of undissolved solid is necessary to ensure that the solution is saturated.

-

Equilibration: Tightly seal the tube and agitate it at a constant temperature for a defined period (e.g., 24 hours) to allow the solution to reach equilibrium. A shaker or rotator can be used for continuous mixing.

-

Separation of Undissolved Solid: Centrifuge the saturated solution at high speed (e.g., 14,000 x g) for a sufficient time (e.g., 15-30 minutes) to pellet all undissolved solid.

-

Sample Preparation for Measurement: Carefully collect a known volume of the supernatant without disturbing the pellet. Dilute the supernatant with the aqueous buffer to a concentration that falls within the linear range of the previously generated standard curve.

-

Measure Absorbance: Measure the absorbance of the diluted supernatant at λmax.

-

Calculate Solubility: Use the equation from the standard curve to calculate the concentration of the dye in the diluted sample. Multiply this value by the dilution factor to determine the equilibrium solubility of this compound in the tested aqueous buffer.

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows described in the experimental protocol.

Caption: Workflow for generating a standard curve for solubility determination.

Caption: Workflow for measuring the equilibrium solubility of the dye.

Conclusion

This compound is a valuable tool for fluorescent labeling, and its PEGylated structure provides good general solubility in aqueous media. However, for rigorous and reproducible experimental design, especially in applications requiring high concentrations or in sensitive biological assays, a quantitative understanding of its solubility in the specific buffer system is essential. The protocol provided in this guide offers a straightforward and reliable method for determining this critical parameter. Researchers should also consider factors such as pH, ionic strength, and the potential for aggregation when working with this and other cyanine dyes.

References

- 1. This compound, 2107273-44-7 | BroadPharm [broadpharm.com]

- 2. Bis-(N,N'-NHS-PEG4)-Cy5, 2107273-48-1 | BroadPharm [broadpharm.com]

- 3. tebubio.com [tebubio.com]

- 4. N-(m-PEG4)-N'-(PEG4-acid)-Cy5, 2107273-32-3 | BroadPharm [broadpharm.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Cy5 acid, 1032678-07-1 | BroadPharm [broadpharm.com]

- 8. mdpi.com [mdpi.com]

- 9. Reproducibility with Biological Buffers [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

Unlocking Targeted Protein Degradation: A Technical Guide to Bis-(N,N'-carboxyl-PEG4)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core attributes and applications of Bis-(N,N'-carboxyl-PEG4)-Cy5, a fluorescent bifunctional linker critical to the advancement of targeted protein degradation and other bioconjugation strategies. This document provides detailed chemical and physical properties, experimental protocols for its use, and a framework for its application in the development of novel therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound

This compound is a valuable research tool that integrates a fluorescent cyanine (B1664457) dye (Cy5) with a polyethylene (B3416737) glycol (PEG) linker, terminating in two carboxyl groups. This unique structure provides a combination of spectral properties for detection and chemical handles for conjugation.

| Property | Value | Source(s) |

| Molecular Weight | 887.49 g/mol | [1][2] |

| Chemical Formula | C47H67ClN2O12 | [3][4] |

| CAS Number | 2107273-44-7 | [1][3][4] |

| Excitation Maximum (λex) | 649 nm | [3][4] |

| Emission Maximum (λem) | 667 nm | [3][4] |

| Purity | Typically ≥98% | [3][4] |

| Solubility | Water, DMSO, DMF, DCM | [3][4] |

| Storage Conditions | -20°C, protected from light | [3][4] |

Role in PROTAC Development

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. This compound serves as a fluorescently labeled PEG-based linker in the synthesis of PROTACs.[5][6][7]

The key advantages of using this linker in PROTAC design include:

-

Enhanced Solubility and Permeability : The hydrophilic PEG spacer improves the aqueous solubility of the PROTAC, which can enhance cell permeability and overall pharmacokinetic properties.

-

Optimal Length and Flexibility : The PEG4 unit provides a flexible spacer, which is crucial for achieving the optimal orientation of the POI and E3 ligase to facilitate efficient ubiquitination.

-

Fluorescent Tracing : The integrated Cy5 dye allows for the direct visualization and quantification of the PROTAC in various assays, such as cellular uptake, localization, and ternary complex formation studies.

PROTAC Mechanism of Action

The general mechanism of action for a PROTAC is a catalytic cycle involving the formation of a key ternary complex.

Experimental Protocols

While specific protocols for this compound are not widely published, the following are detailed, generalized methodologies for its application based on the reactivity of its functional groups.

Synthesis of a Fluorescent PROTAC

This protocol describes the conjugation of this compound to an amine-containing POI ligand and an amine-containing E3 ligase ligand using a two-step carbodiimide (B86325) coupling reaction (EDC/NHS chemistry).

Materials:

-

This compound

-

Amine-functionalized POI ligand

-

Amine-functionalized E3 ligase ligand

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Anhydrous DMF or DMSO

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5 (PBS)

-

Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5 or 1 M Tris-HCl, pH 8.5

-

Reaction vials, magnetic stirrer, and inert gas (Argon or Nitrogen)

Workflow for PROTAC Synthesis:

Procedure:

-

Activation of the First Carboxyl Group:

-

Dissolve this compound (1 equivalent) in Activation Buffer.

-

Add EDC (1.2 equivalents) and Sulfo-NHS (1.5 equivalents).

-

Incubate for 15-30 minutes at room temperature with gentle mixing.[8]

-

-

Coupling to the First Amine-Containing Ligand (e.g., POI Ligand):

-

Dissolve the amine-functionalized POI ligand (0.8 equivalents to favor mono-substitution) in Coupling Buffer.

-

Add the activated linker solution to the POI ligand solution.

-

Adjust the pH to 7.2-7.5 if necessary.

-

React for 2 hours at room temperature.

-

Purify the mono-conjugated intermediate using reverse-phase HPLC.

-

-

Activation of the Second Carboxyl Group:

-

Dissolve the purified Linker-POI Ligand conjugate (1 equivalent) in Activation Buffer.

-

Add EDC (1.5 equivalents) and Sulfo-NHS (2.0 equivalents).

-

Incubate for 15-30 minutes at room temperature.

-

-

Coupling to the Second Amine-Containing Ligand (e.g., E3 Ligase Ligand):

-

Dissolve the amine-functionalized E3 ligase ligand (1.2 equivalents) in Coupling Buffer.

-

Add the activated intermediate solution to the E3 ligase ligand solution.

-

Adjust the pH to 7.2-7.5.

-

React for 2-4 hours at room temperature.

-

-

Quenching and Purification:

-

Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 30 minutes.

-

Purify the final fluorescent PROTAC using reverse-phase HPLC.

-

Confirm the identity and purity of the final product by LC-MS and NMR.

-

Assay for Ternary Complex Formation

The formation of a stable ternary complex is a prerequisite for successful protein degradation. The intrinsic fluorescence of the Cy5 moiety on the PROTAC can be utilized in assays such as Fluorescence Polarization (FP) or Förster Resonance Energy Transfer (FRET) to study complex formation.

Example: Fluorescence Polarization Assay

-

Assay Principle: A fluorescent PROTAC rotating freely in solution has a low FP value. Upon binding to the larger POI and E3 ligase to form a ternary complex, its rotation slows, resulting in an increased FP value.

-

Procedure:

-

In a microplate, serially dilute the non-fluorescent POI and E3 ligase proteins.

-

Add a constant, low concentration of the fluorescent PROTAC to all wells.

-

Incubate to allow complex formation.

-

Measure the fluorescence polarization using a suitable plate reader.

-

An increase in polarization indicates the formation of the ternary complex.

-

Western Blot for Protein Degradation

This is the most common assay to quantify the degradation of the target protein.

Procedure:

-

Cell Treatment:

-

Seed cells and allow them to adhere overnight.

-

Treat cells with varying concentrations of the synthesized PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

-

Protein Extraction:

-

Lyse the cells and quantify the total protein concentration (e.g., using a BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with a primary antibody against the POI and a loading control (e.g., GAPDH or β-actin).

-

Incubate with a corresponding secondary antibody and visualize the bands.

-

Quantify the band intensities to determine the percentage of POI degradation relative to the loading control.

-

| Parameter | Description | Typical Assay |

| DC50 | The concentration of PROTAC required to degrade 50% of the target protein. | Western Blot |

| Dmax | The maximum percentage of target protein degradation achieved. | Western Blot |

| Kd | The dissociation constant for the binding of the PROTAC to its target proteins. | FP, FRET, SPR, ITC |

Conclusion

This compound is a versatile and powerful tool for researchers in drug discovery and chemical biology. Its unique combination of a flexible, hydrophilic PEG linker, dual carboxyl functional groups for conjugation, and a bright, stable Cy5 fluorophore makes it an ideal component for the synthesis of fluorescent PROTACs and other labeled bioconjugates. The methodologies outlined in this guide provide a foundation for the successful application of this reagent in elucidating biological pathways and developing next-generation therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. promega.com [promega.com]

- 3. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 4. This compound, 2107273-44-7 | BroadPharm [broadpharm.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. amsbio.com [amsbio.com]

- 7. This compound | PROTAC Linker | MCE [medchemexpress.cn]

- 8. benchchem.com [benchchem.com]

The Chemical Landscape of PEGylated Cyanine Dyes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of PEGylated cyanine (B1664457) dyes, tailored for researchers, scientists, and drug development professionals. It delves into their synthesis, photophysical characteristics, and key applications, with a focus on quantitative data, detailed experimental protocols, and visual representations of relevant biological and experimental workflows.

Introduction to PEGylated Cyanine Dyes

Cyanine dyes are a class of synthetic polymethine dyes characterized by a conjugated chain of methine groups linking two nitrogen-containing heterocyclic moieties. Their exceptional photophysical properties, including high molar extinction coefficients, sharp fluorescence spectra, and tunable absorption and emission wavelengths, have made them invaluable tools in biomedical research.[1][] The emission wavelengths of cyanine dyes can be tuned from the visible to the near-infrared (NIR) region by altering the length of the polymethine chain.[]

The conjugation of polyethylene (B3416737) glycol (PEG) chains to cyanine dyes, a process known as PEGylation, significantly enhances their utility in biological systems. PEGylation improves the aqueous solubility and biocompatibility of these dyes, reduces non-specific binding, and prolongs their circulation time in vivo.[3][4] These enhanced properties make PEGylated cyanine dyes particularly well-suited for a wide range of applications, including in vivo imaging, targeted drug delivery, and fluorescence-guided surgery.

Photophysical Properties of PEGylated Cyanine Dyes

The photophysical properties of PEGylated cyanine dyes are central to their application. Key parameters include the maximum absorption wavelength (λmax), maximum emission wavelength (λem), molar extinction coefficient (ε), and fluorescence quantum yield (Φ). The following table summarizes these properties for a selection of commercially available PEGylated cyanine dyes.

| Dye | λmax (nm) | λem (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| PEGylated Cy3 Dyes | ||||

| Cy3-PEG-NHS | ~550 | ~570 | ~150,000 | ~0.15 |

| PEGylated Cy5 Dyes | ||||

| Cy5-PEG-NHS (MW 1000-20000) | 650 | 670 | 250,000 | Not specified |

| Cy5-PEG6-NHS ester | 646 | 662 | 250,000 | Not specified |

| Cy5-PEG-CH2COO-NHS (MW 2000) | 651 | 670 | Not specified | Not specified |

| PEGylated Cy7 Dyes | ||||

| Cy7-PEG-Amine | 750 | 773 | Not specified | Not specified |

Note: The exact photophysical properties can vary depending on the specific PEG chain length, conjugation chemistry, and solvent environment. The data presented here is compiled from various commercial and literature sources for comparative purposes.[][5][6][7][8][9][10]

Synthesis and Bioconjugation of PEGylated Cyanine Dyes

The synthesis of PEGylated cyanine dyes typically involves the functionalization of a cyanine dye with a reactive group, followed by conjugation to a PEG linker that also bears a complementary reactive group. A common strategy involves the use of N-hydroxysuccinimide (NHS) esters for reaction with primary amines.

General Synthesis of a Cy5-PEG-NHS Ester

The following diagram illustrates a general synthetic scheme for preparing a Cy5-PEG-NHS ester, a versatile reagent for labeling biomolecules.

Experimental Protocol: Labeling an Antibody with a Cy-PEG-NHS Ester

This protocol outlines the general steps for labeling a primary antibody with an NHS-ester activated PEGylated cyanine dye.

Materials:

-

Antibody of interest (in an amine-free buffer, e.g., PBS)

-

Cy-PEG-NHS ester (e.g., Cy5-PEG-NHS)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Preparation:

-

Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

-

Adjust the antibody concentration to 2-10 mg/mL.[8]

-

-

Dye Preparation:

-

Allow the vial of Cy-PEG-NHS ester to equilibrate to room temperature before opening.

-

Prepare a stock solution of the dye (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use.[6]

-

-

Conjugation Reaction:

-

Adjust the pH of the antibody solution to 8.3-8.5 using the Reaction Buffer.

-

Add the desired molar excess of the dye stock solution to the antibody solution while gently mixing. A 10:1 to 20:1 molar ratio of dye to antibody is a common starting point.[8]

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Purify the labeled antibody from the unreacted dye and byproducts using a size-exclusion chromatography column.

-

-

Characterization:

-

Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody, by measuring the absorbance of the conjugate at 280 nm (for the protein) and the λmax of the cyanine dye.

-

Applications and Experimental Workflows

PEGylated cyanine dyes are utilized in a diverse array of applications in biomedical research and drug development. The following sections detail specific examples and provide visual workflows.

Targeted Drug Delivery and Signaling Pathway Visualization

PEGylated cyanine dyes can be conjugated to targeting ligands, such as antibodies, to create probes for visualizing and delivering therapeutic agents to specific cell types. A prominent example is the targeting of the Epidermal Growth Factor Receptor (EGFR), which is overexpressed in many cancers.[11][12]

The following diagram illustrates the signaling pathway initiated by the binding of an EGFR-targeted antibody-drug conjugate, which includes a PEGylated cyanine dye for imaging.

In Vivo T-Cell Tracking Workflow

Tracking the migration and biodistribution of immune cells, such as T-cells, is crucial for understanding immune responses and developing immunotherapies. PEGylated cyanine dyes are excellent tools for labeling and tracking cells in vivo due to their NIR fluorescence and improved biocompatibility.[13][14]

The following workflow illustrates the key steps involved in tracking adoptively transferred T-cells labeled with a PEGylated cyanine dye.

Fluorescence-Guided Surgery Workflow

PEGylated cyanine dyes, particularly those with NIR emission such as Indocyanine Green (ICG), are increasingly used in fluorescence-guided surgery to enhance the visualization of tumors and critical anatomical structures.[15][16][17]

The following diagram outlines a typical workflow for fluorescence-guided surgery using a PEGylated NIR dye.

Conclusion

PEGylated cyanine dyes represent a powerful and versatile class of fluorescent probes with significant advantages for a wide range of biomedical applications. Their enhanced aqueous solubility, biocompatibility, and favorable pharmacokinetic properties, coupled with the inherent brilliance and tunability of cyanine dyes, make them indispensable tools for researchers and clinicians. This guide has provided a comprehensive overview of their chemical properties, synthesis, and application, offering a valuable resource for those seeking to leverage these advanced imaging agents in their work.

References

- 1. interchim.fr [interchim.fr]

- 3. biochempeg.com [biochempeg.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. nanocs.net [nanocs.net]

- 6. Cy5-PEG-CH2COO-NHS, MW 2,000 | BroadPharm [broadpharm.com]

- 7. goldbio.com [goldbio.com]

- 8. Cy5-PEG6-NHS ester | BroadPharm [broadpharm.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. CY7-PEG-NH2 | Biopharma PEG [biochempeg.com]

- 11. biochempeg.com [biochempeg.com]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. devtoolsdaily.com [devtoolsdaily.com]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

Core Functions and Advantages of the PEG4 Spacer in Cy5 Conjugates

An In-depth Technical Guide to the Role of the PEG4 Linker in Cy5 Dyes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the tetra-ethylene glycol (PEG4) linker and its pivotal role in the application of Cyanine 5 (Cy5) dyes. In the complex landscape of bioconjugation, the linker connecting a fluorescent dye to a biomolecule is a critical component that significantly influences the performance of the resulting conjugate. The PEG4 linker has emerged as a superior choice for Cy5 dyes, addressing key challenges in biological research and drug development by enhancing solubility, improving stability, and preserving the biological function of the labeled molecule.

The discrete PEG4 linker, consisting of four repeating ethylene (B1197577) glycol units, provides a unique combination of properties that optimize Cy5 conjugates for a wide range of applications, from single-molecule tracking to antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2]

Key Advantages:

-

Enhanced Hydrophilicity and Solubility : Cyanine dyes, including Cy5, are often hydrophobic, which can lead to aggregation and reduced solubility in aqueous biological buffers.[1][3] The hydrophilic ether oxygen atoms in the PEG4 backbone form hydrogen bonds with water, creating a protective hydration shell.[4][5] This dramatically increases the water solubility of the Cy5 conjugate, preventing aggregation and ensuring more reliable and reproducible experimental results.[6][7][8]

-

Reduced Steric Hindrance : The flexible and defined length of the PEG4 linker acts as a spacer arm, physically separating the relatively bulky Cy5 dye from the conjugated biomolecule (e.g., an antibody, protein, or oligonucleotide).[5][7] This separation is crucial for minimizing the risk of the dye interfering with the biological activity, binding affinity, or native conformation of the target molecule.[5]

-

Minimized Dye-Dye Interactions and Quenching : When labeling a single protein or antibody with multiple Cy5 dyes, close proximity can lead to self-quenching and the formation of non-fluorescent H-type aggregates, which significantly reduces the fluorescence signal.[9][10][11] The PEG4 linker provides sufficient spacing between conjugated dye molecules, mitigating these quenching effects and leading to brighter, more stable fluorescence.[9]

-

Improved Biocompatibility and Pharmacokinetics : Polyethylene (B3416737) glycol is well-established as a biocompatible and non-immunogenic polymer.[2][8][12] The PEG4 linker can shield the conjugate from enzymatic degradation and reduce non-specific interactions within a biological system, which can lead to a longer circulation half-life and improved pharmacokinetic profiles in drug development applications.[4][8][13]

-

Defined Length for Precise Control : Unlike polydisperse PEG polymers, the discrete PEG4 linker has a precise, defined length.[2] This uniformity is critical for applications that rely on exact distance measurements, such as Fluorescence Resonance Energy Transfer (FRET), where the efficiency of energy transfer is highly dependent on the distance between donor and acceptor fluorophores.

Data Presentation: Physicochemical and Photophysical Properties

The inclusion of a PEG4 linker imparts distinct, measurable properties to the Cy5 dye. The following tables summarize key quantitative data for Cy5-PEG4 conjugates.

Table 1: Physicochemical Properties of a Representative Cy5-PEG4 Acid

| Property | Value | Source(s) |

| Molecular Formula | C₄₃H₆₀ClN₃O₇ | [6] |

| Molecular Weight | 766.4 g/mol | [6] |

| Excitation Maximum (λex) | ~646 - 649 nm | [6][14] |

| Emission Maximum (λem) | ~662 - 667 nm | [6][14] |

| Molar Extinction Coefficient | ~232,000 M⁻¹cm⁻¹ | [6] |

| Solubility | DMSO, DMF, DCM, Water (enhanced) | [6][7] |

| Purity | ≥95% | [6] |

Table 2: Impact of PEG Linker on Key Bioconjugate Properties

| Property | Without PEG Linker | With PEG4 Linker | Rationale | Source(s) |

| Aqueous Aggregation | Higher tendency | Significantly reduced | Increased hydrophilicity prevents self-association. | [1][4][7] |

| Fluorescence Quenching | More pronounced at high labeling ratios | Reduced | Spacing between dye molecules minimizes homo-FRET. | [9][10] |

| Non-Specific Binding | Can be significant | Reduced | The hydrophilic PEG chain minimizes hydrophobic interactions. | [7][8] |

| Biomolecule Activity | Potential for interference | Activity is better preserved | Spacer arm reduces steric hindrance from the dye. | [5] |

| Pharmacokinetics | Shorter circulation time | Extended half-life | PEGylation reduces renal clearance and immunogenicity. | [4][13] |

Experimental Protocols

Detailed methodologies are essential for the successful application of Cy5-PEG4 linkers in bioconjugation. The following are representative protocols for common conjugation chemistries.

Protocol 1: Amine Labeling via Cy5-PEG4-NHS Ester

This protocol describes the conjugation of a Cy5-PEG4-NHS ester to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Cy5-PEG4-NHS ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Methodology:

-

Reagent Preparation:

-

Prepare a 10 mg/mL stock solution of the Cy5-PEG4-NHS ester in anhydrous DMSO.

-

Dissolve the protein of interest in the reaction buffer to a concentration of 1-10 mg/mL.[15]

-

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the dissolved Cy5-PEG4-NHS ester to the protein solution. The optimal ratio should be determined empirically.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[15]

-

-

Quenching the Reaction:

-

Add the quenching solution to a final concentration of 50-100 mM to quench any unreacted NHS ester.[15]

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purification:

-

Separate the labeled protein from unreacted dye and quenching reagents using a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).

-

Collect the fractions containing the purified, fluorescently labeled protein.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).

-

Protocol 2: Click Chemistry Labeling via Cy5-PEG4-Azide

This protocol details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between a Cy5-PEG4-Azide and an alkyne-modified biomolecule.

Materials:

-

Alkyne-modified biomolecule

-

Cy5-PEG5-azide[16]

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270) (freshly prepared)

-

Copper ligand (e.g., THPTA or TBTA)

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Anhydrous DMSO

-

Size-exclusion chromatography column

Methodology:

-

Reagent Preparation:

-

Dissolve Cy5-PEG5-azide in DMSO to a concentration of 10 mM.[15][16]

-

Dissolve the alkyne-modified biomolecule in the reaction buffer.

-

Prepare a 100 mM solution of sodium ascorbate in water (must be made fresh).[15]

-

Prepare a 20 mM solution of CuSO₄ in water.[15]

-

Prepare a 100 mM solution of the copper ligand in DMSO/water.[15]

-

-

Click Reaction:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule and a 2- to 5-fold molar excess of the Cy5-PEG5-azide solution.[15]

-

Add the copper ligand solution to the reaction mixture.

-

Add the CuSO₄ solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[15]

-

Incubate the reaction for 1-4 hours at room temperature, protected from light.[15]

-

-

Purification:

-

Purify the labeled biomolecule from the reaction components using a size-exclusion chromatography column as described in Protocol 1.

-

Mandatory Visualizations

Diagrams created using DOT language to illustrate key concepts, workflows, and pathways.

Caption: Logical relationship of PEG4 linker core properties and their resulting advantages.

Caption: Experimental workflow for conjugating Cy5-PEG4-NHS ester to primary amines.

Caption: Simplified pathway of PROTAC-mediated protein degradation, a key application.

Conclusion

The PEG4 linker is not merely a passive spacer but an active and critical component that significantly enhances the performance of Cy5 dyes in biological applications.[1][5] By providing a discrete, hydrophilic, and flexible linkage, it effectively addresses fundamental challenges in bioconjugation, including poor solubility, aggregation, steric hindrance, and non-specific binding. The resulting Cy5-PEG4 conjugates exhibit superior brightness, stability, and biocompatibility, making them indispensable tools for researchers, scientists, and drug development professionals aiming to design more robust assays, generate higher quality imaging data, and develop more effective targeted therapeutics and diagnostics.

References

- 1. benchchem.com [benchchem.com]

- 2. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]

- 3. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. purepeg.com [purepeg.com]

- 5. benchchem.com [benchchem.com]

- 6. Cy5-PEG4-acid | BroadPharm [broadpharm.com]

- 7. Fluorescent dye with PEG linker [schem.jp]

- 8. precisepeg.com [precisepeg.com]

- 9. xobi.net [xobi.net]

- 10. researchgate.net [researchgate.net]

- 11. Towards control of excitonic coupling in DNA-templated Cy5 aggregates: the principal role of chemical substituent hydrophobicity and steric interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorescent PEG | AxisPharm [axispharm.com]

- 13. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cy5-PEG4-acid|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]

- 15. benchchem.com [benchchem.com]

- 16. Cy5-PEG5-azide | BroadPharm [broadpharm.com]

An In-Depth Technical Guide to Bis-(N,N'-carboxyl-PEG4)-Cy5 in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bis-(N,N'-carboxyl-PEG4)-Cy5, a bifunctional fluorescent dye, and its applications in advanced fluorescence microscopy. We will delve into its core properties, provide detailed experimental protocols for its use, and present quantitative data to inform experimental design.

Introduction to this compound

This compound is a specialized fluorescent probe belonging to the cyanine (B1664457) dye family. Its unique structure incorporates a Cy5 core, a photostable fluorophore that emits in the far-red spectrum, flanked by two polyethylene (B3416737) glycol (PEG) linkers, each terminating in a carboxyl group. This bifunctional nature, combined with the hydrophilic PEG spacers, makes it a versatile tool for labeling biomolecules and a valuable asset in various fluorescence microscopy techniques. The PEG linkers enhance the solubility of the dye in aqueous buffers and reduce non-specific binding, which is crucial for high-quality imaging.[1]

The terminal carboxylic acid groups can be activated to react with primary amines on biomolecules, such as the lysine (B10760008) residues of proteins and antibodies, forming stable amide bonds.[2] This allows for the covalent attachment of the fluorophore to the target of interest.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of a fluorophore is critical for its effective application. The key characteristics of this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C47H67ClN2O12 | [2] |

| Molecular Weight | 887.5 g/mol | [2] |

| Excitation Maximum (λex) | ~649 nm | [2] |

| Emission Maximum (λem) | ~667 nm | [2] |

| Extinction Coefficient | ~170,000 cm⁻¹M⁻¹ | [2] |

| Solubility | Water, DMSO, DMF | [2] |

| Storage | -20°C, protected from light | [2] |

Core Applications in Fluorescence Microscopy

The unique properties of this compound make it suitable for a range of advanced microscopy applications.

Immunofluorescence and Targeted Labeling

The bifunctional nature of this dye allows for the crosslinking of molecules or the stable, dual-point attachment to a single target. This can be particularly advantageous in immunofluorescence, where antibodies labeled with this dye can be used to visualize the localization of specific proteins within cells.

Förster Resonance Energy Transfer (FRET)

FRET is a powerful technique for studying molecular interactions and conformational changes. The use of bifunctional dyes like this compound in FRET experiments can reduce the diffusion of the dye, leading to a narrower FRET efficiency distribution and more precise measurements. While this can make it easier to distinguish between different conformational states, the restricted motion may also influence the relative orientation of the dyes, which needs to be considered in data analysis.

Single-Molecule Imaging

In single-molecule studies, the photostability of the fluorophore is paramount. While Cy5 itself can be susceptible to photobleaching, the use of photostabilizers and oxygen scavengers can significantly enhance its longevity. The PEG linkers on this compound can also contribute to a more stable local environment for the dye, potentially improving its photophysical performance.

Experimental Protocols

The following are detailed protocols for the conjugation of this compound to proteins and its subsequent use in immunofluorescence.

Protein Labeling via EDC/NHS Chemistry

This protocol describes the activation of the carboxyl groups on the dye and subsequent conjugation to primary amines on a protein.

Materials:

-

This compound

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5

-

Anhydrous DMSO

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare 100 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.

-

-

Activation of the Dye:

-

In a microcentrifuge tube, combine 10 µL of the 10 mM dye stock solution with 80 µL of Activation Buffer.

-

Add 5 µL of the 100 mM EDC solution and 5 µL of the 100 mM Sulfo-NHS solution.

-

Incubate for 15-30 minutes at room temperature, protected from light.

-

-

Conjugation to the Protein:

-

Dissolve the protein of interest in an amine-free buffer at a concentration of 1-10 mg/mL.

-

Add the activated dye solution to the protein solution at a molar ratio of 10:1 to 20:1 (dye:protein). The optimal ratio should be determined empirically.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.

-

Incubate for 15 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).

-

References

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to EDC/HATU Coupling

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides, the building blocks of proteins and vital components in numerous biological processes, is a cornerstone of modern drug discovery and development. The formation of the amide bond, the linkage between amino acids, is the critical step in this process. This technical guide provides an in-depth exploration of two of the most powerful and widely used coupling strategies: the carbodiimide-based method utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and the aminium/uronium salt-based approach with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). This document will delve into the core principles of these methodologies, present quantitative data for comparative analysis, provide detailed experimental protocols, and visualize the underlying chemical pathways.

Core Principles and Mechanisms of Action

Peptide bond formation is a condensation reaction that is thermodynamically favorable but kinetically slow.[1] Coupling reagents are therefore employed to activate the carboxylic acid group of one amino acid, making it susceptible to nucleophilic attack by the amino group of another.[2]

The Carbodiimide (B86325) Approach: EDC-Mediated Coupling

Carbodiimides, such as EDC, are among the earliest and still widely used coupling reagents.[3] The mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate.[3][4] This intermediate can then react with an amine to form the desired amide bond and a soluble urea (B33335) byproduct.[4]

However, the O-acylisourea intermediate is unstable and can undergo side reactions, such as rearrangement to an unreactive N-acylurea or racemization of the amino acid.[3][5] To mitigate these issues and improve coupling efficiency, nucleophilic additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are almost always used in conjunction with EDC.[1][5] These additives react with the O-acylisourea intermediate to form a more stable and less racemization-prone active ester, which then efficiently reacts with the amine.[1]

The Uronium/Aminium Salt Approach: HATU-Mediated Coupling

HATU is a highly efficient uronium/aminium salt-based coupling reagent known for its rapid reaction kinetics and low rates of epimerization.[1][6] It is particularly effective for challenging couplings, including those involving sterically hindered amino acids.[7] The mechanism of HATU involves the activation of a carboxylic acid to form a highly reactive OAt-active ester.[8][9] This process is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).[6][8] The base deprotonates the carboxylic acid, and the resulting carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of the OAt-active ester.[8][9] This active ester then readily reacts with an amine to form the peptide bond.[9] The presence of the 7-azabenzotriazole (HOAt) moiety in HATU's structure is crucial for its high performance, as it accelerates the coupling reaction and minimizes racemization.[10][11]

Quantitative Performance Analysis

The choice of coupling reagent significantly impacts the efficiency, purity, and cost of peptide synthesis. The following tables summarize comparative data on the performance of EDC and HATU.

| Reagent/System | Typical Reaction Time | Coupling Efficiency | Key Advantages | Potential Disadvantages |

| EDC/HOBt | Several hours to overnight[12] | Variable[12] | Cost-effective, water-soluble byproduct[3][12] | Slower reaction rates, higher risk of racemization without additives[3][12] |

| HATU | 30 minutes - 4 hours[13] | > 90%[12] | High efficiency, fast reactions, low racemization, effective for hindered couplings[6][7][10] | Higher cost, potential for guanidinylation side reaction if used in excess[6][14] |

Table 1: General Comparison of EDC/HOBt and HATU Coupling Reagents.

| Coupling Reagent | Crude Peptide Purity (%) | Racemization (%) |

| DCC/HOBt * | 75 | 3.5 |

| HATU | 92 | 1.8 |

*DCC (Dicyclohexylcarbodiimide) is a related carbodiimide to EDC, and this data is representative of carbodiimide performance. Data collated from comparative studies.[15]

Table 2: Comparative Performance in the Synthesis of a Model Peptide.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for successful peptide synthesis.

Solution-Phase Amide Coupling with EDC/HOBt

This protocol provides a general guideline for a standard EDC/HOBt-mediated amide coupling in solution.

Materials:

-

Carboxylic acid (1.0 equiv)

-

Amine (1.0 - 1.2 equiv)

-

EDC·HCl (1.1 - 1.5 equiv)

-

HOBt (1.1 - 1.5 equiv)

-

DIPEA or TEA (2.0 - 3.0 equiv)

-

Anhydrous DMF or DCM

-

Standard workup reagents (e.g., ethyl acetate (B1210297), 1N HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄)

Procedure:

-

To a round-bottom flask, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).[1]

-

Dissolve the mixture in anhydrous DMF or DCM.[1]

-

Cool the solution to 0 °C in an ice bath with stirring.[1]

-

Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[1]

-

Add DIPEA (2.5 equiv) dropwise.[1]

-

Allow the reaction to warm to room temperature and stir for 2 to 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[1]

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure amide.[1]

Solid-Phase Peptide Synthesis (SPPS) Coupling with HATU

This protocol outlines the coupling step in Fmoc-based solid-phase peptide synthesis using HATU.[6]

Materials:

-

Fmoc-deprotected resin-bound peptide

-

Fmoc-protected amino acid (3-5 equivalents relative to resin loading)

-

HATU (3-5 equivalents)

-

DIPEA or collidine (6-10 equivalents)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Swell the resin-bound peptide in DMF.[6]

-

Perform Fmoc deprotection using a solution of 20% piperidine (B6355638) in DMF.[6]

-

Wash the resin thoroughly with DMF to remove piperidine and byproducts.[6]

-

In a separate vessel, pre-activate the Fmoc-protected amino acid by dissolving it in DMF with HATU and DIPEA. Allow this activation mixture to stand for a few minutes.[6]

-

Add the activated amino acid solution to the deprotected resin-bound peptide.[6]

-

Agitate the reaction vessel for 30-60 minutes.[6]

-

Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test (ninhydrin test). A negative Kaiser test indicates a complete reaction.[6]

-

Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.[6] The resin is now ready for the next deprotection and coupling cycle.

Visualizing the Chemistry: Mechanisms and Workflows

Diagrams are provided below to illustrate the chemical mechanisms and experimental workflows described.

Caption: Mechanism of EDC/HOBt-mediated peptide bond formation.

Caption: Mechanism of HATU-mediated peptide bond formation.

Caption: General workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).

Conclusion

The selection of a coupling strategy is a critical decision in peptide synthesis, with significant implications for yield, purity, and cost. EDC, particularly when used with additives like HOBt, remains a cost-effective and reliable choice for many applications. For more demanding syntheses, including those involving sterically hindered amino acids or sequences prone to racemization, HATU offers superior performance in terms of speed and efficiency. A thorough understanding of the underlying mechanisms, coupled with optimized protocols, will empower researchers to successfully synthesize a wide range of peptides for advancing scientific discovery and therapeutic development.

References

- 1. benchchem.com [benchchem.com]

- 2. jpt.com [jpt.com]

- 3. peptide.com [peptide.com]

- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - BR [thermofisher.com]

- 5. bachem.com [bachem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 10. nbinno.com [nbinno.com]

- 11. HATU - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

Commercial Availability and Technical Guide for Bis-(N,N'-carboxyl-PEG4)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bis-(N,N'-carboxyl-PEG4)-Cy5, a fluorescent linker molecule increasingly utilized in the development of targeted protein degraders. This document outlines its commercial availability, core technical specifications, and provides representative experimental protocols for its application in the synthesis and evaluation of fluorescent Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a heterobifunctional molecule that incorporates a Cy5 fluorophore, a near-infrared dye, and two terminal carboxylic acid groups connected by polyethylene (B3416737) glycol (PEG) linkers. Its primary application is in the synthesis of fluorescent PROTACs. PROTACs are novel therapeutic modalities that co-opt the cellular ubiquitin-proteasome system to induce the degradation of specific target proteins. The integration of a fluorescent dye like Cy5 into the PROTAC structure enables direct visualization and quantification of the PROTAC's cellular uptake, distribution, and its engagement with the target protein, facilitating a deeper understanding of its mechanism of action.

Commercial Availability

This compound is available from several commercial suppliers, ensuring its accessibility for research and development purposes. Key vendors include:

Researchers are advised to consult the respective vendor websites for the most current information on product availability, purity, and pricing.

Technical Data

The following table summarizes the key quantitative data for this compound, compiled from various commercial sources.

| Property | Value | Source(s) |

| CAS Number | 2107273-44-7 | [1][3] |

| Molecular Weight | ~887.49 g/mol | [9] |

| Excitation Maximum (λex) | ~649 nm | [][3] |

| Emission Maximum (λem) | ~667 nm | [][3] |

| Purity | Typically ≥95% or higher | BroadPharm |

| Solubility | Soluble in DMSO and DMF | BroadPharm |

| Storage Conditions | -20°C, protected from light | [1][3] |

Experimental Protocols

The terminal carboxylic acid groups of this compound allow for its conjugation to primary or secondary amines on other molecules, such as a target protein ligand or an E3 ligase ligand, through the formation of a stable amide bond. A common method for this conjugation is via EDC/NHS chemistry.

General Protocol for Amide Coupling of this compound to an Amine-Containing Molecule

This protocol provides a general guideline for the conjugation of this compound to a molecule containing a primary amine (e.g., a protein ligand with an available lysine (B10760008) residue or a synthetic molecule with a terminal amine). Note: This is a representative protocol and may require optimization for specific molecules and applications.

Materials:

-

This compound

-

Amine-containing molecule (e.g., target protein ligand)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS) or Sulfo-NHS

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS) at pH 7.4 for biomolecules, or an appropriate organic solvent for small molecules)

-

Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

-

Purification system (e.g., HPLC, column chromatography)

Procedure:

-

Activation of Carboxylic Acid Groups:

-

Dissolve this compound in anhydrous DMF or DMSO.

-

Add a 1.5 to 2-fold molar excess of EDC and a 2 to 3-fold molar excess of NHS (or Sulfo-NHS) to the solution.

-

Allow the activation reaction to proceed for 15-30 minutes at room temperature.

-

-

Conjugation to the Amine-Containing Molecule:

-

Dissolve the amine-containing molecule in the appropriate reaction buffer.

-

Add the activated this compound solution to the amine-containing molecule solution. The molar ratio should be optimized, but a starting point is a 1:1 or 1:1.2 ratio of the activated linker to the amine.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.

-

-

Quenching the Reaction:

-

Add a quenching solution (e.g., 10-50 mM hydroxylamine) to stop the reaction by hydrolyzing any unreacted NHS esters.

-

-

Purification:

-

Purify the resulting fluorescent conjugate using an appropriate method such as reverse-phase HPLC or size-exclusion chromatography to remove unreacted starting materials and byproducts.

-

-

Characterization:

-

Confirm the identity and purity of the final fluorescent PROTAC by methods such as mass spectrometry (MS) and analytical HPLC.

-

Signaling Pathway and Experimental Workflow Diagrams

The primary utility of this compound is in the creation of fluorescent PROTACs to study and visualize the process of targeted protein degradation.

PROTAC-Mediated Protein Degradation Signaling Pathway

The following diagram illustrates the general mechanism of action for a PROTAC, which is the signaling pathway that a fluorescent PROTAC containing this compound would initiate.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for Evaluating a Fluorescent PROTAC

This diagram outlines a typical experimental workflow for synthesizing and evaluating a fluorescent PROTAC constructed using this compound.

Caption: Experimental workflow for fluorescent PROTAC evaluation.

Conclusion

This compound is a valuable and readily available chemical tool for researchers in the field of targeted protein degradation. Its fluorescent properties enable the direct investigation of PROTAC behavior within cellular systems, providing crucial insights for the development of novel therapeutics. The provided technical information and representative protocols serve as a starting point for the successful application of this fluorescent linker in the synthesis and evaluation of innovative PROTAC molecules.

References

- 1. benchchem.com [benchchem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound, 2107273-44-7 | BroadPharm [broadpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | PROTAC Linker | MCE [medchemexpress.cn]

- 9. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to the Safety and Handling of Bis-(N,N'-carboxyl-PEG4)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-(N,N'-carboxyl-PEG4)-Cy5, a fluorescent, polyethylene (B3416737) glycol (PEG)-based linker molecule. The content herein is intended to support researchers and drug development professionals in the safe and effective use of this compound, with a particular focus on its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Information

This compound is a specialized chemical reagent characterized by a central Cyanine 5 (Cy5) fluorophore, flanked by two polyethylene glycol (PEG4) chains, each terminating in a carboxylic acid group.[1][2] The Cy5 core provides a strong fluorescent signal in the far-red spectrum, making it a valuable tool for tracking and imaging purposes in biological systems.[3][4] The hydrophilic PEG linkers enhance the aqueous solubility of the molecule and provide a flexible spacer arm, which is crucial for its function in complex biological assemblies.[1][2] The terminal carboxylic acid groups are reactive moieties that can be conjugated to primary amines on target molecules, such as proteins or small molecule ligands, through the formation of stable amide bonds.[1][2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for accurate experimental planning, including concentration calculations and the selection of appropriate analytical techniques.

| Property | Value | Reference(s) |

| Chemical Formula | C47H67ClN2O12 | [2][5] |

| Molecular Weight | 887.49 g/mol | [2][6] |

| CAS Number | 2107273-44-7 | [2][5] |

| Appearance | Solid | [7] |

| Purity | Typically ≥95% | [2] |

| Excitation Maximum (λex) | ~649 nm | [1][2] |

| Emission Maximum (λem) | ~667 nm | [1][2] |

| Molar Extinction Coefficient | ~170,000 M⁻¹cm⁻¹ at 649 nm | [2] |

| Solubility | Soluble in Water, DMSO, DMF, DCM | [1][2] |

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, general safety precautions for similar chemical compounds should be strictly followed. The information in this section is based on safety data for analogous chemical reagents.[8][9]

Hazard Identification

The primary hazards associated with similar chemical compounds include:

-

Harmful if swallowed.[8]

-

Causes skin irritation.[8]

-

Causes serious eye irritation.[8]

-

May cause respiratory irritation.[8]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses or goggles.[8]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.[8]

-

Hygiene: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[8]

Storage and Stability

Proper storage is crucial to maintain the integrity and reactivity of this compound.

| Parameter | Recommendation | Reference(s) |

| Storage Temperature | -20°C | [1][2][10] |

| Storage Conditions | Keep in a tightly sealed container in a dry and well-ventilated place. Protect from light. | [7] |

| Shipping Temperature | Ambient or with a cool pack. | [2][10] |

First Aid Measures

In case of accidental exposure, follow these first aid procedures:

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[8]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[8]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]

-

If Inhaled: Move person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell.[8]

Experimental Protocols

The primary application of this compound is in the synthesis of PROTACs, where it serves as a fluorescent linker to connect a target protein ligand and an E3 ligase ligand.[6][11][12] The following is a representative protocol for the conjugation of this compound to a primary amine-containing molecule, such as a protein or a small molecule ligand, using EDC/NHS chemistry. This protocol is adapted from established methods for similar carboxylated dyes and linkers.[5][12][13][14]

Materials and Reagents

-

This compound

-

Amine-containing molecule (e.g., protein, peptide, or small molecule)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Coupling Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.2-8.0 (PBS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Purification column (e.g., size-exclusion chromatography)

Conjugation Procedure

This procedure involves a two-step process: activation of the carboxylic acid groups on the linker, followed by conjugation to the amine-containing molecule.

Step 1: Activation of this compound

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mM).

-

In a microcentrifuge tube, add the desired amount of the this compound stock solution.

-

Add Activation Buffer to the tube.

-

Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer or anhydrous DMSO/DMF.

-

Add a 10- to 20-fold molar excess of EDC and a 20- to 50-fold molar excess of NHS (or Sulfo-NHS) relative to the amount of this compound.[13]

-

Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxylic acid groups.[5][13]

Step 2: Conjugation to the Amine-Containing Molecule

-

Dissolve the amine-containing molecule in the Coupling Buffer. Ensure the buffer is free of primary amines (e.g., Tris or glycine).[5]

-

Add the activated this compound solution from Step 1 to the amine-containing molecule solution. A 5- to 20-fold molar excess of the linker to the target molecule is a common starting point.[8]

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation, protected from light.[13][]

Step 3: Quenching and Purification

-

Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS esters.[13]

-

Incubate for 30 minutes at room temperature.[14]

-

Purify the conjugate using a suitable method, such as size-exclusion chromatography (e.g., Sephadex G-25), to remove unreacted linker and byproducts.[12][16]

Characterization of the Conjugate

The success of the conjugation can be assessed by various methods, including:

-

UV-Vis Spectroscopy: To determine the degree of labeling (DOL) by measuring the absorbance at ~280 nm (for the protein) and ~649 nm (for Cy5).[5]

-

SDS-PAGE: A successful conjugation will result in a band shift corresponding to a higher apparent molecular weight for the conjugate compared to the unconjugated protein.[8]

-

Mass Spectrometry: To confirm the mass of the final conjugate.

Applications and Visualizations

As previously mentioned, a primary application of this compound is in the construction of PROTACs. A PROTAC is a heterobifunctional molecule that induces the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1][6]

PROTAC Mechanism of Action

The general mechanism of action for a PROTAC is as follows:

-

The PROTAC molecule simultaneously binds to a target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[1][5]

-